8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt

Descripción general

Descripción

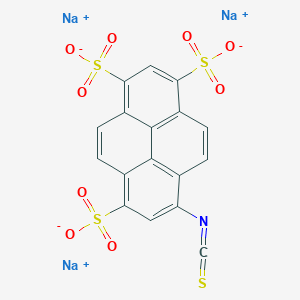

8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt is a fluorescent compound widely used in scientific research. It is an analogue of 8-methoxypyrene-1,3,6-trisulfonic acid and is known for its potential value in studying excited state proton transfer . The compound has the empirical formula C17H6NNa3O9S4 and a molecular weight of 565.46 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and water, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for 8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt are not widely documented. the process likely involves large-scale sulfonation and isothiocyanation reactions under optimized conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out in aqueous or organic solvents under controlled pH and temperature conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted pyrene derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

IPTS is characterized by its strong fluorescence and water solubility, which make it suitable for numerous applications in biological and chemical research. It has a molecular weight of approximately 566.4 Da and is known for its high extinction coefficients and quantum yields, which are typically greater than 0.5 . The compound's structure allows for easy conjugation with biomolecules, enhancing its utility in various assays.

Fluorescent Probes

One of the primary applications of IPTS is as a fluorescent probe in microscopy and flow cytometry. Its fluorescence properties allow for the visualization of biological samples, making it an essential tool in cellular biology. The compound's emission spectra are distinct from other common fluorescent dyes, enabling multiplexing in experiments where multiple dyes are used simultaneously .

Conjugation Chemistry

IPTS can be chemically bonded to various biomolecules through its isothiocyanate group. This property facilitates the formation of fluorescent conjugates with proteins, peptides, and nucleic acids. Such conjugates are valuable in studying protein interactions, tracking cellular processes, and developing diagnostic tools .

Table 1: Comparison of Fluorescent Probes

| Property | IPTS | Fluorescein | Rhodamine |

|---|---|---|---|

| Quantum Yield | >0.5 | ~0.9 | ~0.5 |

| Extinction Coefficient | >25,000 cm⁻¹ M⁻¹ | ~80,000 cm⁻¹ M⁻¹ | ~100,000 cm⁻¹ M⁻¹ |

| pH Sensitivity | Low | High | Moderate |

| Solubility | High (water soluble) | Moderate (water soluble) | Low (requires organic solvents) |

Cellular Imaging

The ability of IPTS to penetrate cells while maintaining fluorescence stability makes it ideal for cellular imaging applications. It has been utilized to visualize cellular structures and processes such as endocytosis and cytoplasmic pH changes in live cells . Researchers have reported successful applications in monitoring intracellular dynamics using IPTS as a tracer.

Immunofluorescence and Histochemistry

IPTS is also employed in immunofluorescence techniques to label specific proteins within cells or tissues. Its high water solubility and reactivity allow for effective binding to antibodies or other ligands used in immunohistochemical studies . This application is crucial for understanding protein localization and function within biological systems.

Case Studies and Research Findings

Several studies have highlighted the versatility of IPTS:

- Tracking Protein Interactions : A study demonstrated the use of IPTS-conjugated antibodies to track protein interactions in live cells through fluorescence microscopy. The results indicated that IPTS provided clearer imaging compared to traditional dyes due to its unique spectral properties .

- Monitoring Cellular Processes : Researchers utilized IPTS to monitor changes in pH within acidic organelles using excitation ratio imaging techniques. The findings showed significant changes correlating with cellular metabolic activity .

- Development of Diagnostic Tools : IPTS has been explored for use in developing diagnostic assays for diseases where specific biomarker detection is required. Its ability to form stable conjugates with various biomolecules enhances its potential as a diagnostic agent .

Mecanismo De Acción

The mechanism of action of 8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt involves its ability to act as a photoacid. Upon excitation, the compound can transfer a proton to a nearby molecule, facilitating the study of proton transfer dynamics. The molecular targets and pathways involved in this process are primarily related to its interaction with other molecules in the excited state .

Comparación Con Compuestos Similares

Similar Compounds

8-Methoxypyrene-1,3,6-trisulfonic acid: An analogue used for similar applications in studying proton transfer.

8-Hydroxypyrene-1,3,6-trisulfonic acid: Another related compound used as a fluorescent pH indicator.

8-Octadecyloxypyrene-1,3,6-trisulfonic acid: Used in fluorescence studies with different solubility properties.

Uniqueness

8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its isothiocyanate group, which allows for specific labeling and tracking in biological systems. Its high fluorescence efficiency and stability make it particularly valuable for various research applications .

Actividad Biológica

8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt (IPTS) is a fluorescent dye that has garnered attention for its unique properties and potential applications in biological research. This compound is particularly noted for its ability to interact with cellular membranes and proteins, making it a valuable tool in studies of membrane dynamics and protein interactions.

- Molecular Formula : C₁₆H₉NNa₃O₉S₃

- Molecular Weight : 523.40 g/mol

- Solubility : Highly soluble in water, which enhances its application in biological systems.

- Fluorescence : Exhibits strong fluorescence properties that are stable across a range of pH levels, specifically from pH 4 to 10 .

The biological activity of IPTS is primarily attributed to its ability to permeabilize cellular membranes. Studies have shown that IPTS can disrupt lipid bilayers, which is critical for understanding its interaction with proteins such as α-synuclein, implicated in neurodegenerative diseases like Parkinson's disease. The dye facilitates the study of membrane dynamics by acting as a fluorescent marker that can indicate changes in membrane integrity when exposed to various proteins .

Biological Applications

- Fluorescent Tracer : IPTS is used as a fluorescent tracer in cellular studies due to its high quantum yield and stability. It allows researchers to visualize cellular processes in real-time.

- Membrane Permeabilization Studies : Research indicates that IPTS can induce membrane permeabilization, providing insights into the mechanisms by which certain proteins disrupt cellular integrity .

- Protein Interaction Studies : The compound's ability to couple with proteins makes it useful for studying protein interactions and dynamics within cells.

Study 1: Membrane Dynamics

In a study investigating the interaction of α-synuclein oligomers with lipid membranes, IPTS was utilized to monitor changes in membrane permeability. The results indicated that oligomeric forms of α-synuclein could significantly increase the permeability of giant unilamellar vesicles (GUVs) encapsulating IPTS. This suggests that IPTS can serve as an effective probe for studying protein-induced membrane disruptions .

Study 2: Fluorescent Labeling

Another research highlighted the use of IPTS for labeling dextran within GUVs to assess membrane stability. The study demonstrated that the presence of oligomeric α-synuclein led to rapid loss of fluorescence from the vesicle interior, indicating effective permeabilization and supporting the hypothesis that these oligomers form pore-like structures in membranes .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | Solubility | Fluorescence Stability | Biological Activity |

|---|---|---|---|---|

| IPTS | 523.40 g/mol | Water-soluble | Stable (pH 4-10) | Membrane permeabilization |

| 8-Hydroxypyrene-1,3,6-trisulfonic Acid | 523.40 g/mol | Water-soluble | Moderate | Low toxicity reported |

| 8-Aminopyrene-1,3,6-trisulfonic Acid | 523.40 g/mol | Water-soluble | High | Fluorescent tracer |

Propiedades

IUPAC Name |

trisodium;8-isothiocyanatopyrene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9NO9S4.3Na/c19-29(20,21)13-5-12(18-7-28)8-1-2-10-14(30(22,23)24)6-15(31(25,26)27)11-4-3-9(13)16(8)17(10)11;;;/h1-6H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDTZOSAGFUIQI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N=C=S)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H6NNa3O9S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584433 | |

| Record name | Trisodium 8-isothiocyanatopyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51987-57-6 | |

| Record name | Trisodium 8-isothiocyanatopyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.